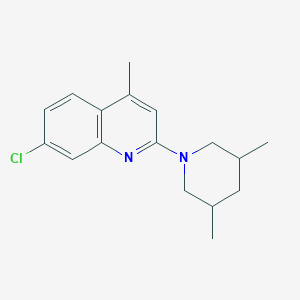![molecular formula C24H24N4O6S B5199020 N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5199020.png)
N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide, also known as E7080, is a small molecule inhibitor of multiple tyrosine kinases. It has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide exerts its anticancer effects by inhibiting the activity of multiple tyrosine kinases, leading to decreased tumor angiogenesis and growth. Specifically, it blocks the signaling pathways involved in tumor cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been shown to have significant antitumor activity in preclinical studies, both as a single agent and in combination with other anticancer agents. It has also been shown to be well-tolerated in clinical trials, with manageable side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide in lab experiments include its potent anticancer activity and its ability to inhibit multiple tyrosine kinases. However, its limitations include its relatively complex synthesis method and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide, including:
1. Further preclinical studies to better understand its mechanisms of action and potential synergies with other anticancer agents.
2. Clinical trials to evaluate its efficacy and safety in specific tumor types.
3. Development of more efficient and scalable synthesis methods to enable large-scale production.
4. Exploration of its potential applications in other diseases beyond cancer, such as inflammatory disorders.
5. Investigation of its potential as a targeted therapy for specific patient populations based on genetic or molecular markers.
Overall, N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide represents a promising therapeutic agent for cancer treatment, with significant potential for future research and development.
Méthodes De Synthèse
The synthesis of N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide involves several steps, including the reaction of 6-methoxy-2-nitroaniline with 3,4,5-trimethoxybenzaldehyde to form 6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-nitroaniline. This compound is then reduced to the corresponding amino derivative, which is subsequently reacted with 2-chloro-5-nitrobenzenesulfonamide to yield N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide.
Applications De Recherche Scientifique
N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play important roles in tumor angiogenesis and growth, making them attractive targets for cancer therapy.
Propriétés
IUPAC Name |
N-[6-methoxy-3-(3,4,5-trimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S/c1-31-16-10-11-18-19(14-16)27-23(24(26-18)28-35(29,30)17-8-6-5-7-9-17)25-15-12-20(32-2)22(34-4)21(13-15)33-3/h5-14H,1-4H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISEJRIIOZWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=C(C(=C3)OC)OC)OC)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5198944.png)
![6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5198948.png)
![[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5198952.png)
![methyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5198968.png)
![3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5198971.png)

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5198980.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5198985.png)

![1-benzyl-8-(2-ethoxybenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199004.png)
![2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5199012.png)
![ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5199025.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5199036.png)